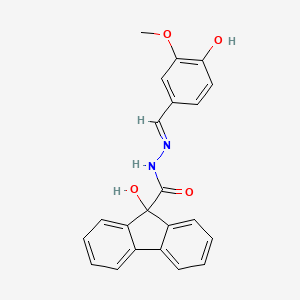

(E)-9-hidroxi-N'-(4-hidroxi-3-metoxibencilideno)-9H-fluoreno-9-carbohidrazida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide is a Schiff base compound derived from the condensation of 9H-fluorene-9-carbohydrazide and 4-hydroxy-3-methoxybenzaldehyde. Schiff bases are known for their diverse structural and physico-chemical characteristics, metal binding affinity, and pharmacological properties .

Aplicaciones Científicas De Investigación

Métodos De Preparación

The synthesis of (E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide typically involves the condensation reaction between 9H-fluorene-9-carbohydrazide and 4-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out under reflux conditions in a suitable solvent like methanol. After completion, the product is filtered, washed, and purified to obtain the desired Schiff base in good yield .

Análisis De Reacciones Químicas

(E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Mecanismo De Acción

The mechanism of action of (E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can chelate metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .

Comparación Con Compuestos Similares

(E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide is unique due to its specific structural features and biological activities. Similar compounds include:

(E)-4-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide: Another Schiff base with similar antibacterial and antioxidant properties.

(E)-4-hydroxy-N’-(2-hydroxy-4-methoxybenzylidene)benzohydrazide: Known for its antifungal and anticancer activities.

(E)-4-hydroxy-N’-(2-methoxybenzylidene)benzohydrazide: Exhibits significant pharmacological properties, including antidiabetic and diuretic effects.

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of (E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide .

Actividad Biológica

The compound (E)-9-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide is a hydrazone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N4O3 |

| Molecular Weight | 338.36 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 175-178 °C |

Anticancer Activity

Recent studies have indicated that (E)-9-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Anticancer Efficacy

In a study conducted on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 5.2 µM , indicating potent antiproliferative effects. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression at the G1 phase .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown significant activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Bacillus subtilis | 8 µg/mL |

These results suggest that the compound can be effective as an antimicrobial agent, particularly against Gram-positive strains .

Antioxidant Activity

Antioxidant activity is another area where (E)-9-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide shows promise. The compound was evaluated using DPPH and ABTS assays, demonstrating a significant capacity to scavenge free radicals.

Table: Antioxidant Activity Results

| Assay | IC50 Value (µM) |

|---|---|

| DPPH | 12.5 |

| ABTS | 10.2 |

These findings indicate that the compound could be beneficial in preventing oxidative stress-related diseases .

The biological activities of (E)-9-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide are attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways.

- Radical Scavenging : The presence of hydroxyl groups enhances its ability to neutralize free radicals, contributing to its antioxidant effects.

Propiedades

IUPAC Name |

9-hydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]fluorene-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-28-20-12-14(10-11-19(20)25)13-23-24-21(26)22(27)17-8-4-2-6-15(17)16-7-3-5-9-18(16)22/h2-13,25,27H,1H3,(H,24,26)/b23-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPXBHBALNQOGY-YDZHTSKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.